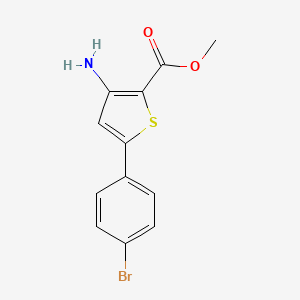
Methyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate
Vue d'ensemble
Description
The compound "Methyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate" is a thiophene derivative, which is a class of compounds that have garnered interest due to their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science. Thiophene derivatives are characterized by a thiophene ring, which is a five-membered heterocycle containing sulfur. The specific compound is substituted with an amino group and a bromophenyl group, indicating potential reactivity and utility in further chemical synthesis.
Synthesis Analysis
The synthesis of thiophene derivatives often involves coupling reactions, such as the Suzuki coupling, which is a palladium-catalyzed cross-coupling reaction between organoboron compounds and halides. For example, a related compound, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, was synthesized through the Suzuki coupling of 4-bromo-5-methylthiophen-2-ylboronic acid and 4-iodonitrobenzene . This method could potentially be adapted for the synthesis of "Methyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is often confirmed using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. For instance, the crystal structure of a similar compound, methyl 2-amino-4,5,6,7-tetrahydro-1-benzo-thiophene-3-carboxylate, revealed a thiophene ring substituted with amino and methyl ester groups, with the carbonyl group having a cis orientation to the double bond . These techniques provide detailed information about the arrangement of atoms within the molecule and are essential for understanding the compound's reactivity and properties.
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions, including nucleophilic substitutions, which are useful for introducing different functional groups into the molecule. For example, methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates were synthesized by reacting methyl 3-aminothiophene-2-carboxylate with diaryl-1,2,4-triazine-5-carbonitriles . Such reactions expand the chemical versatility of thiophene derivatives and enable the synthesis of compounds with potential biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the thiophene ring. The presence of electron-withdrawing or electron-donating groups can affect the compound's stability and its interaction with other molecules. For instance, the anti-proliferative activity of 5-alkyl-2-amino-3-methylcarboxylate thiophenes against specific tumor cell types demonstrates the biological relevance of these compounds . Additionally, the mass spectra of alkyl 5-amino-3-methyl-4-(1H-pyrrol-1-yl)thiophene-2-carboxylates provide insights into their stability under electron impact and chemical ionization conditions .
Applications De Recherche Scientifique
-
Synthesis of Biologically Active Compounds
- Field : Medicinal Chemistry
- Application : Thiophene-based analogs, such as Methyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate, have been of interest to scientists as a potential class of biologically active compounds .
- Methods of Application : Various synthetic methods, including the condensation reaction, Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses, are used to produce thiophene derivatives .
- Results or Outcomes : Thiophene derivatives have been shown to exhibit a variety of pharmacological properties, such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
-
Raw Material in the Synthesis of Anticancer Agents
- Field : Pharmaceutical Chemistry
- Application : 2-Butylthiophene, a thiophene derivative, is used as a raw material in the synthesis of anticancer agents .
- Results or Outcomes : The use of 2-Butylthiophene in the synthesis of anticancer agents could potentially lead to the development of new and more effective treatments for cancer .
-
Reagent in the Synthesis of Biologically Active Compounds
- Field : Organic Chemistry
- Application : 2-(4-Bromophenyl)thiophene, a related compound, is used as a reagent in the synthesis of 6-O-arylpropargyl diazalides, which has activity against Streptococcus pneumoniae .
- Results or Outcomes : The use of 2-(4-Bromophenyl)thiophene in the synthesis of biologically active compounds could potentially lead to the development of new treatments for various diseases .
Safety And Hazards
Propriétés
IUPAC Name |
methyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c1-16-12(15)11-9(14)6-10(17-11)7-2-4-8(13)5-3-7/h2-6H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUSCMIMJCHEAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374895 | |
| Record name | methyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate | |
CAS RN |
91076-95-8 | |
| Record name | methyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 91076-95-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















